molecular formula C9H4ClN3 B11906666 4-Chloro-1,6-naphthyridine-3-carbonitrile

4-Chloro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B11906666
M. Wt: 189.60 g/mol
InChI Key: OBHRHJVZWWJAGD-UHFFFAOYSA-N
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Description

4-Chloro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a chloro substituent at the 4th position and a cyano group at the 3rd position on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,6-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-chloropyridine with cyanoacetic acid derivatives under basic conditions . The reaction is often carried out in the presence of a catalyst such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,6-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and cyano groups enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C9H4ClN3

Molecular Weight

189.60 g/mol

IUPAC Name

4-chloro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H4ClN3/c10-9-6(3-11)4-13-8-1-2-12-5-7(8)9/h1-2,4-5H

InChI Key

OBHRHJVZWWJAGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)C#N)Cl

Origin of Product

United States

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